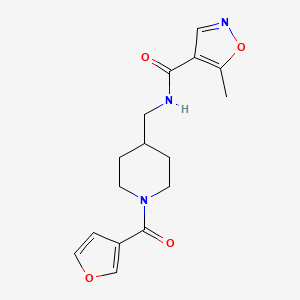

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a furan-3-carbonyl group at the 1-position and a methylisoxazole-4-carboxamide moiety at the 4-methyl position. While its exact pharmacological profile remains underexplored in publicly available literature, structural analogs provide insights into its possible behavior.

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-11-14(9-18-23-11)15(20)17-8-12-2-5-19(6-3-12)16(21)13-4-7-22-10-13/h4,7,9-10,12H,2-3,5-6,8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLFXAMOJIMZMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furan-3-carbonyl group, the piperidin-4-ylmethyl intermediate, and the final coupling with the 5-methylisoxazole-4-carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives, alcohol derivatives, and substituted piperidine derivatives. These products can have distinct chemical and biological properties.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide exhibit anticancer properties. For instance, Mannich bases, which include piperidine derivatives, have shown promising results against various cancer cell lines, including hepatocellular carcinoma and breast cancer. These compounds often demonstrate cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research into related isoxazole derivatives has shown efficacy against a range of bacterial strains, indicating that modifications to the isoxazole ring can enhance antimicrobial potency. This opens avenues for developing new antibiotics based on the compound's framework .

Enzyme Inhibition

One significant application of this compound is its potential role as an enzyme inhibitor. Inhibitors targeting specific enzymes involved in disease pathways can lead to effective treatments for conditions like cancer and infections. For example, compounds that inhibit methyltransferases have been linked to reduced tumor growth in preclinical models .

Preclinical Studies

In preclinical studies, derivatives of the compound have been tested for their pharmacokinetic properties and efficacy in animal models. For instance, a study demonstrated that certain isoxazole derivatives exhibited significant oral bioavailability and reduced tumor growth in xenograft models of human cancers .

| Study | Compound Tested | Model Used | Key Findings |

|---|---|---|---|

| Isoxazole Derivative | Xenograft Model | Significant tumor reduction observed | |

| Quinoline Derivative | Malaria Mouse Model | Potent inhibition of Plasmodium falciparum |

Drug Development

The promising biological activities associated with this compound warrant further exploration in drug development. Future research should focus on optimizing its pharmacological properties and conducting clinical trials to assess its efficacy and safety in humans.

Structural Modifications

Ongoing research into structural modifications may enhance the compound's therapeutic index, targeting specific diseases more effectively while minimizing side effects. This approach aligns with current trends in personalized medicine, where treatments are tailored to individual patient profiles.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional group similarities with several pharmacologically active molecules. Below is a detailed analysis based on available evidence:

Cannabinoid Receptor Ligands (CB1/CB2)

highlights compounds like CP 55,940, WIN 55212-2, and anandamide, which bind to CB1 and CB2 receptors. Key comparisons include:

- Binding Affinity : CP 55,940 binds CB1/CB2 with nM affinity (2.6–3.7 nM). The target compound’s carboxamide group may mimic CP 55,940’s amide interactions, but its furan and isoxazole substituents could alter selectivity .

- The absence of ion channel modulation in CB2 suggests that structural differences (e.g., substituents on the piperidine ring) critically determine downstream effects .

Fentanyl Analogs

lists controlled substances like 2'-Fluoroortho-fluorofentanyl and 4'-Methyl acetyl fentanyl. These share a piperidine-4-yl backbone and amide linkages but differ in substituents:

- Substituent Effects : The target compound’s furan and isoxazole groups likely reduce opioid receptor affinity compared to fentanyl’s phenethyl and fluorophenyl groups. This divergence may steer its activity away from opioid pathways .

- Pharmacokinetics : Fluorinated aromatic groups in fentanyl analogs enhance lipophilicity and blood-brain barrier penetration. The target compound’s oxygen-rich heterocycles (furan/isoxazole) may instead favor solubility and metabolic stability .

Atherosclerosis-Targeting Agents

describes Goxalapladib, a piperidine-containing naphthyridine derivative. Key contrasts include:

- Therapeutic Target : Goxalapladib inhibits phospholipase A2 for atherosclerosis treatment. The target compound’s isoxazole-carboxamide group is structurally distinct, suggesting divergent mechanisms (e.g., kinase or protease inhibition) .

- Structural Complexity : Goxalapladib’s trifluoromethyl and biphenyl groups confer bulkiness, whereas the target compound’s compact furan/isoxazole system may enhance target specificity .

Benzofuran Carboxamide Derivatives

includes N-(1-(2-cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide. Comparisons focus on:

- Heterocyclic Diversity : Replacing benzofuran with isoxazole in the target compound may reduce π-π stacking interactions but improve metabolic stability due to decreased aromaticity .

- Substituent Positioning: The cyanobenzyl and trifluoromethyl groups in the compound enhance receptor binding via hydrophobic interactions. The target compound’s furan-3-carbonyl group may instead engage hydrogen bonding .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Selectivity: The target compound’s heterocycles may confer selectivity for non-opioid targets (e.g., enzymes or non-CB1/CB2 receptors) compared to fentanyl analogs or cannabinoid ligands.

- Metabolic Profile : Oxygen-rich substituents (furan/isoxazole) could enhance aqueous solubility, reducing hepatotoxicity risks associated with lipophilic analogs like fentanyl .

- Knowledge Gaps: No direct binding or efficacy data exist for the target compound. Further studies should prioritize receptor screening and ADMET profiling.

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, indicating the presence of a furan ring, piperidine moiety, and an isoxazole structure, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that compounds with similar structural features have demonstrated significant antitumor activity. For instance, derivatives containing isoxazole rings have been reported to inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis .

Table 1: Summary of Antitumor Effects of Isoxazole Derivatives

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Many isoxazole derivatives act as kinase inhibitors, targeting specific pathways that are often dysregulated in cancer cells.

- Modulation of Apoptotic Pathways : By influencing apoptotic signaling cascades, these compounds can promote cell death in tumor cells.

- Anti-inflammatory Pathways : The compound may modulate the NF-kB pathway, leading to reduced expression of inflammatory mediators.

Study on Anticancer Activity

In a recent study involving various isoxazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer cells. The study highlighted the compound's potential as a lead for further development in cancer therapy .

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of similar compounds. In one study, administration of an isoxazole derivative resulted in decreased swelling and pain in models of induced arthritis, suggesting that this compound could have therapeutic implications for inflammatory diseases .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Assign peaks for key groups:

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS ([M+H]+ expected at ~332.3 g/mol) .

- X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and piperidine moieties) .

What is the rationale for selecting the 5-methylisoxazole-4-carboxamide scaffold, and how does its substitution pattern influence metabolic stability?

Advanced Research Question

- Scaffold Rationale : The 4-carboxamide position minimizes N-O bond cleavage (a metabolic liability in 3-carboxamide analogs like leflunomide), reducing hepatotoxic and teratogenic metabolites .

- Metabolic Stability :

- In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor metabolites via LC-MS. The 4-carboxamide substitution shows resistance to cytochrome P450-mediated oxidation compared to 3-carboxamide derivatives .

- Strategies to Improve Stability : Introduce electron-withdrawing groups on the isoxazole ring or modify the piperidine’s substituents to sterically hinder metabolic enzymes .

How can structure-activity relationship (SAR) studies and computational modeling guide the design of analogs with enhanced target affinity?

Advanced Research Question

- SAR Approaches :

- Synthesize analogs with variations in the furan ring (e.g., halogenation) or piperidine linker (e.g., alkylation) and test binding affinity via radioligand displacement assays .

- For CB1 receptor targeting, prioritize analogs where the C5 aromatic ring (e.g., dichlorophenyl in SR141716) occupies steric pockets critical for antagonist activity .

- Computational Methods :

- CoMFA/QSAR : Develop 3D-QSAR models using steric and electrostatic fields to predict binding affinity. Protonated conformers of the piperidine nitrogen are critical for receptor interaction .

- Molecular Docking : Simulate binding poses in homology models of target proteins (e.g., DHODH or CB1 receptors) to prioritize substituents with optimal van der Waals and hydrogen-bonding interactions .

What experimental strategies are recommended to evaluate the compound’s potential off-target effects and toxicity profile?

Advanced Research Question

- In vitro Toxicity Screening :

- Cytotoxicity Assays : Test against HepG2 (liver) and HEK293 (kidney) cell lines using MTT assays. Compare IC50 values to leflunomide to assess liver safety improvements .

- hERG Inhibition : Use patch-clamp electrophysiology to evaluate cardiac liability, as piperidine derivatives may interact with potassium channels .

- In vivo Studies :

- Acute Toxicity (OECD 423) : Administer escalating doses to rodents and monitor organ histopathology. The 4-carboxamide scaffold is expected to reduce hepatotoxicity compared to 3-carboxamide analogs .

- Metabolite Profiling : Identify major metabolites via UPLC-QTOF-MS in plasma and urine to assess bioactivation risks (e.g., reactive intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.